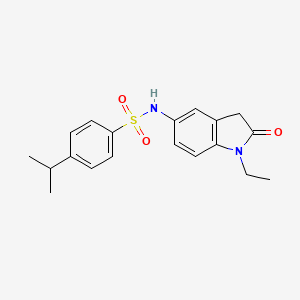

N-(1-乙基-2-氧代吲哚-5-基)-4-异丙基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-ethyl-2-oxoindolin-5-yl)-4-isopropylbenzenesulfonamide is a compound that belongs to the class of sulfonamides, characterized by their wide range of biological activities. The interest in these compounds arises from their potential inhibitory effects on various enzymes, relevance in anticancer activities, and their role in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of sulfonamide derivatives, including N-(1-ethyl-2-oxoindolin-5-yl)-4-isopropylbenzenesulfonamide, typically involves the condensation of appropriate sulfonamide precursors with indoline derivatives. This process may involve multiple steps, including activation of the sulfonamide group and subsequent reaction with indoline components under controlled conditions to achieve the desired specificity and yield.

Molecular Structure Analysis

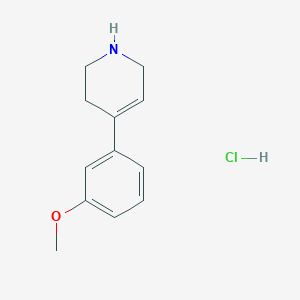

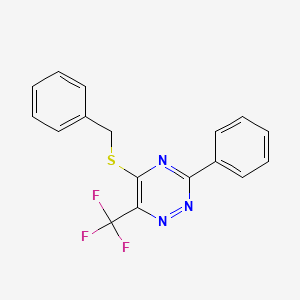

The molecular structure of N-(1-ethyl-2-oxoindolin-5-yl)-4-isopropylbenzenesulfonamide is characterized by the presence of an indoline core, substituted with an ethyl group, and a sulfonamide moiety attached to an isopropylbenzene ring. This structure contributes to its chemical properties and biological activities. The indoline core is crucial for the molecule's interaction with biological targets, while the sulfonamide group enhances its solubility and bioavailability.

Chemical Reactions and Properties

Sulfonamides, including this compound, can undergo various chemical reactions, such as sulfonation, alkylation, and acylation, depending on the functional groups present. These reactions can modify the molecule's properties and enhance its biological activity. The chemical stability, reactivity, and potential for forming derivatives through these reactions make it a versatile compound for further drug development.

Physical Properties Analysis

The physical properties of N-(1-ethyl-2-oxoindolin-5-yl)-4-isopropylbenzenesulfonamide, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The presence of both hydrophobic (isopropylbenzene) and hydrophilic (sulfonamide) components affect its solubility in different solvents, which is crucial for its pharmacokinetic properties.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are determined by the functional groups present in the molecule. The sulfonamide group is typically resistant to hydrolysis, which contributes to the compound's stability under physiological conditions. Its reactivity can be exploited in synthesizing derivatives with enhanced or targeted biological activities.

科学研究应用

1. 抗微生物和抗癌评估

N-取代苯磺酰胺衍生物,包括结构相关于N-(1-乙基-2-氧代吲哚-5-基)-4-异丙基苯磺酰胺的化合物,已经合成并评估其抗微生物和抗癌活性。该类化合物中的某些化合物对微生物菌株和癌细胞系表现出显著的有效性,突显了这类化合物在治疗应用中的潜力 (Kumar et al., 2014)。

2. 抗高血糖药物

研究探索了携带芳基磺酰脲基团的异吲哚啉-1,3-二酮类似物的抗高血糖潜力。该家族中的一些衍生物显示出有希望的抗高血糖效果,为抗糖尿病药物开发提供了潜在的线索 (Eissa, 2013)。

3. 碳酸酐酶抑制和抗癌活性

类似于N-(1-乙基-2-氧代吲哚-5-基)-4-异丙基苯磺酰胺的新型磺酰胺已经合成并评估其对碳酸酐酶同工酶的抑制活性和抗癌潜力。这些化合物已显示出对肿瘤相关同工酶的显著抑制,并对某些癌细胞系显示出强大的抗增殖活性 (Eldehna et al., 2017)。

4. 结构表征和抗微生物活性

已经探索了N-取代酰胺衍生物的结构表征和其抗微生物性质。这些化合物,包括结构相关于N-(1-乙基-2-氧代吲哚-5-基)-4-异丙基苯磺酰胺的化合物,已展示出显著的抗微生物活性,表明它们在对抗微生物感染方面的治疗潜力 (Shankaraiah et al., 2019)。

安全和危害

- Toxicity : Researchers have assessed the acute and chronic toxicity profiles. Caution is advised during handling and administration.

- Environmental Impact : Proper disposal practices are crucial to prevent environmental contamination.

- Allergic Reactions : Individuals with sulfonamide allergies should exercise caution.

未来方向

Future research should focus on:

- Elucidating additional protein targets.

- Investigating potential drug-drug interactions.

- Exploring formulation strategies for improved bioavailability.

属性

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-4-21-18-10-7-16(11-15(18)12-19(21)22)20-25(23,24)17-8-5-14(6-9-17)13(2)3/h5-11,13,20H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVILNSUOQZWTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethyl-2-oxoindolin-5-yl)-4-isopropylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide](/img/structure/B2495037.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2495044.png)

![4-Methoxy-3-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzaldehyde](/img/structure/B2495047.png)

![methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2495056.png)

![4-butyl-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2495057.png)